molecular formula C23H15N3OS B14956267 (5Z)-5-(naphthalen-1-ylmethylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(naphthalen-1-ylmethylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14956267
M. Wt: 381.5 g/mol
InChI Key: AXIWWZGSWGQRRQ-MCDHDYCYSA-N
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Description

The compound “(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiazoles typically involves the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, triazolothiazoles are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules and materials.

Biology

Biologically, these compounds exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are often investigated for their potential as therapeutic agents.

Medicine

In medicine, triazolothiazoles are explored for their potential to treat various diseases. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

Industrially, these compounds are used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of triazolothiazoles involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Similar in structure but with a pyrimidine ring instead of a thiazole ring.

    Thiazolopyridines: Contain a pyridine ring fused to a thiazole ring.

    Benzothiazoles: Feature a benzene ring fused to a thiazole ring.

Uniqueness

The uniqueness of “(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H15N3OS

Molecular Weight

381.5 g/mol

IUPAC Name

(5Z)-5-(naphthalen-1-ylmethylidene)-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H15N3OS/c27-22-20(15-18-11-6-10-17-9-4-5-12-19(17)18)28-23-24-21(25-26(22)23)14-13-16-7-2-1-3-8-16/h1-15H/b14-13+,20-15-

InChI Key

AXIWWZGSWGQRRQ-MCDHDYCYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2

Origin of Product

United States

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